

1-(4-Chloroquinolin-6-yl)ethanone: Chemical Structure, Synthesis, and Properties

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Compound of Interest

Compound Name: 1-(4-Chloroquinolin-6-yl)ethanone

CAS No.: 859962-03-1

Cat. No.: B1433722

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Executive Summary

1-(4-Chloroquinolin-6-yl)ethanone is a bicyclic heteroaromatic scaffold characterized by a quinoline ring substituted with a chlorine atom at the 4-position and an acetyl group at the 6-position. This molecule serves as a high-value pharmacophore in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., c-Met, VEGFR) and antimalarial drugs. Its dual reactivity—electrophilic susceptibility at C4 (via S_NAr) and nucleophilic/electrophilic versatility at the C6-acetyl group—makes it a versatile "linchpin" intermediate for divergent library synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Physicochemical Profile

The molecule consists of a fusion of a benzene ring and a pyridine ring (quinoline), creating a planar, electron-deficient system. The 4-chloro substituent is highly activated for nucleophilic displacement due to the electron-withdrawing nature of the quinoline nitrogen (protonated or complexed).

Property	Data
IUPAC Name	1-(4-Chloroquinolin-6-yl)ethan-1-one
Molecular Formula	C ₁₁ H ₈ ClNO
Molecular Weight	205.64 g/mol
Core Scaffold	Quinoline (Benzo[b]pyridine)
Key Functional Groups	4-Chloro (Electrophile), 6-Acetyl (Carbonyl)
Solubility	Soluble in DMSO, DMF, DCM; Poorly soluble in water
Appearance	Off-white to pale yellow solid
Related CAS	Note: Often cited as the 3-carboxylate derivative (CAS 1353011-88-7).[1]

Structural Reactivity Logic

- Position 4 (Chlorine): The chlorine atom is a good leaving group in Nucleophilic Aromatic Substitution (S_NAr). The nitrogen atom at Position 1 pulls electron density, making C4 highly electrophilic. This is the primary site for attaching pharmacophores (e.g., anilines, phenols).
- Position 6 (Acetyl): The acetyl group is a meta-directing deactivator on the benzene ring but serves as a handle for further functionalization (e.g., condensation to chalcones, reduction to alcohols, or reductive amination).

Synthetic Pathways

The most robust route to **1-(4-Chloroquinolin-6-yl)ethanone** is the Gould-Jacobs Reaction, followed by chlorination. This pathway is preferred for its scalability and use of inexpensive starting materials.

Validated Synthesis Protocol

Objective: Synthesis of **1-(4-Chloroquinolin-6-yl)ethanone** starting from 4-aminoacetophenone.

Step 1: Condensation (Enamine Formation)

- Reagents: 4-Aminoacetophenone (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
- Conditions: Reflux in ethanol or neat at 110°C for 2–4 hours.
- Mechanism: Addition-elimination.[2] The amine nitrogen attacks the electron-deficient double bond of EMME, displacing ethanol.
- Outcome: Formation of diethyl 2-((4-acetylphenylamino)methylene)malonate.

Step 2: Thermal Cyclization (Gould-Jacobs)

- Reagents: Diphenyl ether (Dowtherm A).
- Conditions: High temperature (250°C) for 30–60 minutes.
- Mechanism: Intramolecular electrophilic aromatic substitution followed by re-aromatization.
- Outcome: Ethyl 6-acetyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis & Decarboxylation

- Reagents: NaOH (aq), then HCl (acidification), followed by thermal decarboxylation in quinoline/Cu powder or refluxing diphenyl ether.
- Conditions: Reflux.
- Outcome: 6-Acetyl-4-hydroxyquinoline (4-quinolone tautomer).

Step 4: Chlorination

- Reagents: Phosphorus oxychloride (POCl₃) (excess).
- Conditions: Reflux (80–100°C) for 2–4 hours.
- Mechanism: Conversion of the 4-hydroxy (tautomeric with 4-oxo) group into a dichlorophosphate intermediate, followed by chloride displacement.

- Outcome: **1-(4-Chloroquinolin-6-yl)ethanone**.

Visual Synthesis Workflow



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Caption: Step-wise synthesis via the Gould-Jacobs protocol, highlighting the critical decarboxylation and chlorination steps.

Reactivity & Medicinal Chemistry Applications[1][5] [8][9][10][11] Nucleophilic Aromatic Substitution (S_NAr)

The most critical reaction for this scaffold is the displacement of the C4-chlorine.

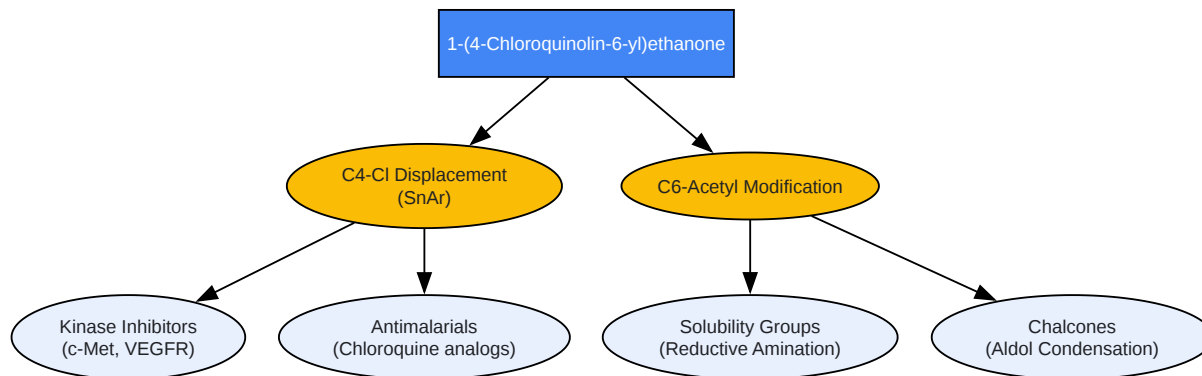
- Nucleophiles: Primary/Secondary amines, Phenols, Thiols.
- Conditions: Isopropanol or DMF, mild base (K₂CO₃ or DIPEA), heat (80°C).
- Application: This step installs the "hinge-binding" or "solvent-exposed" motif in kinase inhibitors. For example, reaction with a fluorinated aniline yields structures analogous to Cabozantinib or Foretinib intermediates.

Carbonyl Functionalization (C6)

The C6-acetyl group allows for the extension of the molecule into the "back pocket" of the kinase ATP binding site.

- Reductive Amination: Reaction with amines + NaBH(OAc)₃ → Amine side chains (solubility enhancing).
- Condensation: Reaction with aldehydes → Chalcones (Michael acceptors).

Functional Logic Diagram



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Caption: Divergent reactivity map showing the dual-functional nature of the scaffold for drug discovery.

Experimental Protocol: S_NAr Displacement (Example)

A validated procedure for converting the core into a kinase inhibitor intermediate.

- Preparation: Dissolve **1-(4-Chloroquinolin-6-yl)ethanone** (1.0 mmol) in anhydrous Isopropanol (5 mL).
- Addition: Add 4-Fluoroaniline (1.1 mmol) and a catalytic amount of HCl (4M in dioxane, 0.1 mL) or p-Toluenesulfonic acid (0.1 eq). Note: Acid catalysis protonates the quinoline nitrogen, significantly accelerating the reaction.
- Reaction: Reflux at 85°C for 3–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
- Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold isopropanol and diethyl ether.
- Yield: Typical yields range from 75% to 90%.

Safety & Handling

- Hazards: 4-Chloroquinolines are skin and eye irritants. They may cause sensitization. POCl_3 used in synthesis is highly corrosive and reacts violently with water.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C4-Cl back to 4-OH is slow but possible).
- Disposal: Quench POCl_3 reactions carefully with ice/water before neutralization. Dispose of halogenated organic waste according to local EHS regulations.

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